Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
Overview
Description
Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is an organic compound that belongs to the class of silyl ethers. This compound is often used in organic synthesis due to its stability and reactivity. It is characterized by the presence of a silyl ether group, which makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester typically involves the reaction of propanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The resulting silyl ether is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of silanol and propanoic acid derivatives.
Reduction: Formation of propanol derivatives.
Substitution: Formation of various substituted silyl ethers.
Scientific Research Applications
Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester involves the formation and cleavage of the silyl ether bond. The silyl ether group provides stability to the molecule, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2-dimethyl-, ethyl ester
- 3,5-Bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester
Uniqueness
Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is unique due to its specific silyl ether structure, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis, particularly in the protection and deprotection of functional groups.
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(5,6)13-8-7-9(11)12-4/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQSSLFYELFXKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616168 | |
Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448944-56-7 | |
Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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